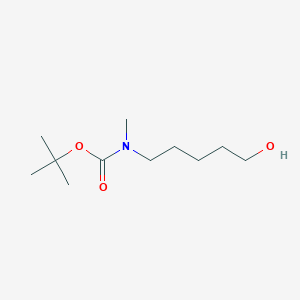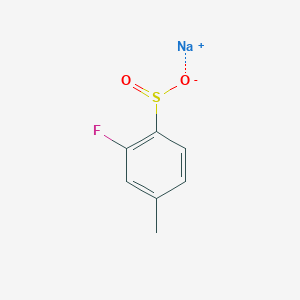
1-(isocyanatomethyl)cyclohex-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(isocyanatomethyl)cyclohex-1-ene is an organic compound with a unique chemical structure that has garnered attention in various fields of research and industry.
Métodos De Preparación
Análisis De Reacciones Químicas
1-(isocyanatomethyl)cyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide, leading to the formation of cyclohexenone derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of cyclohexane derivatives.
Substitution: Substitution reactions can occur with nucleophiles, leading to the formation of various substituted cyclohexene compounds.
Common reagents and conditions used in these reactions include organocopper reagents for nucleophilic conjugate addition, and Grignard reagents for 1,2-addition reactions. Major products formed from these reactions include cyclohexenone and cyclohexane derivatives .
Aplicaciones Científicas De Investigación
1-(isocyanatomethyl)cyclohex-1-ene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecular structures.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of various industrial chemicals and materials
Mecanismo De Acción
The mechanism by which 1-(isocyanatomethyl)cyclohex-1-ene exerts its effects involves its interaction with molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction is crucial for its applications in drug development and biochemical research .
Comparación Con Compuestos Similares
1-(isocyanatomethyl)cyclohex-1-ene can be compared with other similar compounds such as cyclohexene and cyclohexanone:
Cyclohexene: A hydrocarbon with a similar ring structure but lacks the isocyanatomethyl group.
Cyclohexanone: A ketone with a similar ring structure but contains a carbonyl group instead of the isocyanatomethyl group.
The presence of the isocyanatomethyl group in this compound makes it unique and provides it with distinct chemical properties and reactivity.
Propiedades
Número CAS |
2649047-02-7 |
|---|---|
Fórmula molecular |
C8H11NO |
Peso molecular |
137.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




